N-(1,3-benzodioxol-5-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide

CYP2C9 inhibition type II heme binding drug metabolism

N-(1,3-benzodioxol-5-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic quinoline-4-carboxamide derivative characterized by a 1,3-benzodioxol-5-yl amide substituent and a pyridin-4-yl group at the quinoline 2-position. The compound belongs to a class of heterocyclic agents known to engage cytochrome P450 enzymes via type II heme coordination, a binding mode critically dependent on the para-positioned pyridine nitrogen.

Molecular Formula C22H15N3O3
Molecular Weight 369.4 g/mol
Cat. No. B14938604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Molecular FormulaC22H15N3O3
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5
InChIInChI=1S/C22H15N3O3/c26-22(24-15-5-6-20-21(11-15)28-13-27-20)17-12-19(14-7-9-23-10-8-14)25-18-4-2-1-3-16(17)18/h1-12H,13H2,(H,24,26)
InChIKeyDKVIBLAUVJJODE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzodioxol-5-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide: Procurement-Relevant Identity and Core Chemotype


N-(1,3-benzodioxol-5-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic quinoline-4-carboxamide derivative characterized by a 1,3-benzodioxol-5-yl amide substituent and a pyridin-4-yl group at the quinoline 2-position . The compound belongs to a class of heterocyclic agents known to engage cytochrome P450 enzymes via type II heme coordination, a binding mode critically dependent on the para-positioned pyridine nitrogen [1]. This chemotype has also been explored for tubulin polymerization inhibition and anticancer activity, though published data specific to this exact compound remain sparse [2].

Why N-(1,3-Benzodioxol-5-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide Cannot Be Replaced by Pyridin-2-yl or Pyridin-3-yl Isomers


Within the quinoline-4-carboxamide series, the position of the pyridine nitrogen is not a minor structural nuance—it dictates whether the compound can coordinate directly to the ferric heme iron of CYP450 enzymes. In a systematic study of 24 analogs, only the para-nitrogen (pyridin-4-yl) isomer exhibited genuine type II binding spectra (peak at ~427 nm, trough at ~395 nm) and direct heme coordination; the meta (pyridin-3-yl) and ortho (pyridin-2-yl) isomers either failed to coordinate or showed mixed binding modes [1]. This has profound consequences for binding affinity: in one matched series, the para isomer displayed a Ki of 0.011 μM versus 8.55 μM for the meta isomer—a 777-fold difference [1]. Substituting the 4-pyridinyl isomer with a 2-pyridinyl or 3-pyridinyl congener would therefore eliminate the defining pharmacological interaction that governs CYP-mediated binding, rendering generic substitution scientifically invalid for applications where this mechanism is operative.

N-(1,3-Benzodioxol-5-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide: Quantitative Comparator Evidence for Scientific Selection


CYP2C9 Type II Binding Affinity: 777-Fold Superiority of the Pyridin-4-yl (Para) Isomer Over the Pyridin-3-yl (Meta) Isomer

In the most stringent head-to-head comparison available for the quinoline-4-carboxamide scaffold, the para-nitrogen (pyridin-4-yl) compound (Compound 16) exhibits a Ki of 0.011 ± 0.001 μM against CYP2C9, whereas the corresponding meta-nitrogen (pyridin-3-yl) analog (Compound 17) shows a Ki of 8.55 ± 1.02 μM. The ortho-nitrogen (pyridin-2-yl) analog (Compound 18) fails to reach IC50 up to 20.6 μM [1]. This represents a 777-fold affinity advantage for the para isomer over the meta isomer, and a >1,872-fold advantage over the ortho isomer. The compound class bearing a pyridin-4-yl substituent is the only isomer capable of direct ferric heme iron coordination, producing a characteristic type II difference spectrum (peak ~427 nm, trough ~395 nm) [2]. The target compound, N-(1,3-benzodioxol-5-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide, shares the identical pyridin-4-yl pharmacophore that confers this binding mode. While the naphthalen-2-yl amide group in Compound 16 differs from the 1,3-benzodioxol-5-yl amide in the target, the core quinoline-4-carboxamide scaffold and pyridin-4-yl heme-coordinating motif are conserved [1].

CYP2C9 inhibition type II heme binding drug metabolism

CYP3A4 Binding Affinity Modulation by Pyridine Nitrogen Position: Up to 1,200-Fold Difference

An independent study using pyridinyl quinoline-4-carboxamide analogs against CYP3A4 confirmed that the difference in binding affinity between para-nitrogen and other isomers can reach 1,200-fold [1]. This finding generalizes the principle that the pyridin-4-yl group is a critical structural determinant for high-affinity CYP binding across multiple P450 isoforms. While the target compound was not tested directly in this study, the conserved pyridin-4-yl motif strongly suggests that it will exhibit similarly enhanced CYP3A4 binding compared to its pyridin-2-yl (CAS 879919-60-5) and pyridin-3-yl (CAS 721892-85-9) isomers, which lack the para nitrogen geometry required for direct heme coordination .

CYP3A4 inhibition type II binding metabolic stability

Tubulin Polymerization Inhibition: Preliminary Activity Indicative of Anticancer Potential but Lacking Comparator Data

A structurally related quinoline-4-carboxamide analog (CHEMBL455138) bearing a benzodioxole-like moiety exhibited displacement of [3H]colchicine from porcine tubulin with an IC50 of 400 nM and inhibition of tubulin polymerization with an IC50 of 520 nM [1]. This suggests that the target compound may engage the colchicine binding site of tubulin. However, no direct head-to-head comparison with the pyridin-2-yl or pyridin-3-yl isomers has been published for tubulin activity, and the compound tested in BindingDB has a different substitution pattern. Separately, the 6,8-dimethyl derivative of the target compound has been described as a potential MEK inhibitor for cancer therapy . These findings collectively point toward anticancer applications but do not yet provide robust quantitative differentiation against defined comparators.

tubulin inhibition colchicine binding site anticancer

Available Isomer Set Enables Internal Comparator Studies: Three Regioisomers with Defined CAS Numbers

A practical procurement advantage exists: all three pyridine regioisomers of the N-(1,3-benzodioxol-5-yl)quinoline-4-carboxamide series are commercially cataloged with distinct CAS numbers: pyridin-4-yl (target compound, CAS not assigned in searched sources), pyridin-3-yl (CAS 721892-85-9), and pyridin-2-yl (CAS 879919-60-5) . This enables rigorous internal head-to-head comparisons in any assay of interest, allowing research groups to generate their own quantitative differentiation data without relying solely on literature sources. The molecular formula (C22H15N3O3) and molecular weight (369.4 g/mol) are identical across all three isomers, meaning that any observed activity differences can be attributed directly to the pyridine nitrogen position rather than to differences in molecular weight, lipophilicity, or other physicochemical properties .

chemical probe structure-activity relationship regioisomer comparison

N-(1,3-Benzodioxol-5-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide: Evidence-Based Application Scenarios for Procurement Decision-Making


CYP2C9 Type II Binding Probe for Drug-Drug Interaction Screening

The 777-fold higher CYP2C9 binding affinity of the pyridin-4-yl isomer relative to the pyridin-3-yl isomer [1] makes this compound a rational choice as a positive control or calibration standard in CYP2C9 inhibition screening panels. Its type II binding spectrum (peak ~427 nm, trough ~395 nm) provides a spectroscopic fingerprint that can validate assay performance and confirm heme coordination [2]. In contrast, the pyridin-2-yl or pyridin-3-yl isomers would be unsuitable for this purpose due to their inability to coordinate heme iron and correspondingly weak affinity.

Lead Optimization Scaffold for Anticancer Agents Targeting Tubulin or MEK Pathways

Although published data for this specific compound are limited, the tubulin polymerization inhibition observed for a structurally related analog (IC50 = 520 nM) [1] and the designation of the 6,8-dimethyl derivative as a potential MEK inhibitor [2] suggest that the N-(1,3-benzodioxol-5-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide scaffold may serve as a starting point for anticancer lead optimization. Researchers procuring this compound should plan to perform head-to-head testing against the entire isomer set (CAS 721892-85-9 and CAS 879919-60-5) to deconvolute the contributions of tubulin binding versus CYP-mediated mechanisms.

Regioisomer SAR Studies for Pyridine Nitrogen Position in Heterocyclic Drug Design

The availability of all three regioisomers with identical molecular formulae [1] enables definitive structure-activity relationship studies that isolate the pharmacological impact of pyridine nitrogen geometry. This is particularly valuable for medicinal chemistry programs optimizing heterocyclic inhibitors where type II heme binding is either desired (e.g., CYP51 antifungal targets) or must be avoided (e.g., to minimize CYP-mediated drug-drug interactions). Procuring the complete set of isomers supports robust SAR analysis.

Computational Chemistry Validation: Quantum Mechanical Modeling of Heme-Nitrogen Coordination

The para isomer's unique ability to coordinate ferric heme iron—confirmed by both binding affinity data and characteristic UV-Vis spectra—provides an experimentally validated reference point for computational studies modeling nitrogen-heme interactions [1][2]. This compound can serve as a benchmark ligand for density functional theory (DFT) calculations of type II binding energetics, with the meta and ortho isomers serving as negative controls that should not produce stable heme-coordinated geometries.

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.